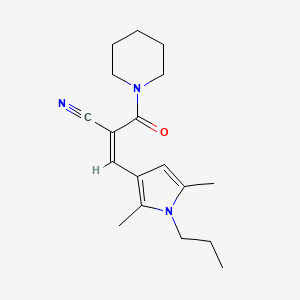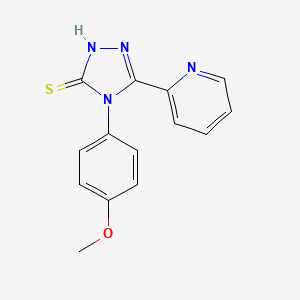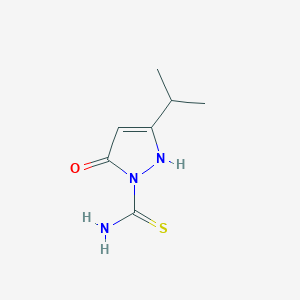
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one, abbreviated as ATIP, is an organosulfur compound that is an important intermediate in the synthesis of various pharmaceuticals. It is a colorless solid that is soluble in most organic solvents. ATIP has been extensively studied due to its potential applications in medicinal chemistry and its wide range of biological activities.
Scientific Research Applications
Synthesis and Characterization
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one is a derivative of pyrazolin-5-one, a compound known for its applications in synthesis and characterization of various chemical substances. For instance, related compounds such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one have been used in synthesizing metal complexes, with coordination through carbonyl and amino functional groups, revealing its bidentate ligand behavior (Otuokere et al., 2015).
Reactions and Derivative Synthesis
Pyrazolin-5-ones, including analogs similar to 1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one, are key starting compounds for synthesizing new pyrazole derivatives, exhibiting versatile reactions with various nucleophiles (El‐Metwally & Khalil, 2010). This versatility underpins their importance in the synthesis of various chemical compounds.
Antimicrobial and Antioxidant Properties
Several studies have investigated the antimicrobial and antioxidant properties of pyrazolin-5-one derivatives. For example, new amino pyrazole derivatives, including those structurally similar to 1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one, have shown significant antimicrobial activity (Shah et al., 2018). Furthermore, certain thiazolyl–pyrazolone derivatives have demonstrated potential antioxidant activity, indicating the broader applicative spectrum of these compounds (Gaffer et al., 2017).
Tautomeric Studies and Structural Analysis
Pyrazolin-5-ones, including variants like 1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one, have been subjects of tautomeric studies and structural analysis. These studies are crucial for understanding their chemical behavior and stability, which is important for their application in various scientific fields (Belmar et al., 2005).
properties
IUPAC Name |
3-oxo-5-propan-2-yl-1H-pyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)5-3-6(11)10(9-5)7(8)12/h3-4,9H,1-2H3,(H2,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUXMMZEJCRQFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(N1)C(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Aminothioxomethyl)-3-(isopropyl)-3-pyrazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


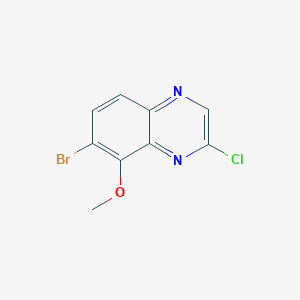
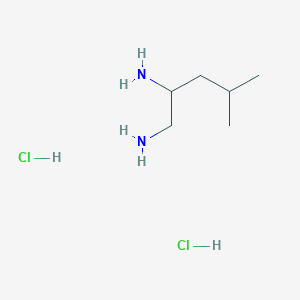
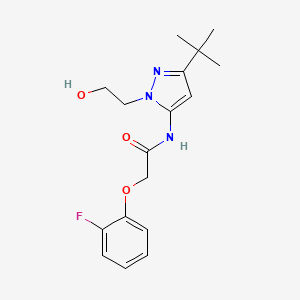
![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2416565.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2416570.png)
![8-chloro-2-(2-(trifluoromethyl)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2416572.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2416574.png)
![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2416575.png)

